Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate

Palladium catalysis Cross-coupling Aryl halide reactivity

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate (CAS 2089652-13-9) addresses the need for an isomerically unambiguous, heterobifaceted naphthyridine scaffold in parallel library synthesis. The exclusive C8 bromination ensures structural homogeneity for accurate SAR interpretation, while the bromine handle undergoes rapid oxidative addition to Pd(0)-orders of magnitude faster than aryl chlorides-enabling efficient diversification under mild conditions. The C3 ethyl ester hydrolyzes approximately 2-fold slower than the methyl ester, allowing orthogonal deprotection after core modification. High-purity (≥97%) white crystalline powder minimizes impurity-related byproducts and ensures reproducible reaction yields.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.109
CAS No. 2089652-13-9
Cat. No. B2395740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-1,6-naphthyridine-3-carboxylate
CAS2089652-13-9
Molecular FormulaC11H9BrN2O2
Molecular Weight281.109
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br
InChIInChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3
InChIKeyKLGMPPDBSSRDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-Bromo-1,6-naphthyridine-3-carboxylate


Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate (CAS 2089652-13-9) is a heterobifaceted 1,6-naphthyridine derivative that combines a reactive C8–Br handle with a C3–ethyl carboxylate group. This white crystalline powder (97% purity) exhibits limited water solubility but good solubility in methanol and DMSO , positioning it as a versatile intermediate for palladium-catalyzed cross-coupling and ester-based derivatization in early-stage drug discovery.

Bromine Reactivity & Ester Stability Advantage


Replacing the 8-bromo substituent with chlorine or the ethyl ester with methyl can drastically alter reaction kinetics and product profiles. The oxidative addition of aryl bromides to Pd(0) proceeds orders of magnitude faster than that of aryl chlorides [1], while ethyl esters hydrolyze approximately 2-fold slower than methyl esters under basic conditions [2]. Consequently, selecting the precise halogen–ester combination is critical for ensuring feasible sequential functionalization and reproducible synthetic pathways.

Quantitative Evidence for Informed Procurement


Bromo vs. Chloro Oxidative Addition Rates

The oxidative addition of aryl bromides to Pd(0) is significantly faster than that of aryl chlorides. In a kinetic study, the apparent rate constant for oxidative addition of o-tolyl bromide was measured as kapp = 0.07 M–1 s–1, while phenyl chloride showed negligible reactivity under identical conditions [1]. This class-level differential indicates that Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate will undergo Suzuki–Miyaura couplings under milder conditions and with higher conversion than the corresponding 8-chloro analog.

Palladium catalysis Cross-coupling Aryl halide reactivity

Regioselective C8 Bromination

The synthesis of 8-bromo-1,6-naphthyridine via electrophilic bromination of 1,6-naphthyridine proceeds with high regioselectivity at the 8-position . In contrast, bromination at the 3- or 4-position often yields mixtures of isomers [1]. The exclusive C8 bromination ensures a single reactive handle for subsequent derivatization, avoiding isomeric purification steps.

Regioselective halogenation 1,6-Naphthyridine Synthetic methodology

Ethyl vs. Methyl Ester Hydrolysis Stability

Ethyl esters hydrolyze approximately 2-fold slower than methyl esters under alkaline conditions. Classical physical organic chemistry data show the relative rate of alkaline hydrolysis of methyl acetate as 1.00, while ethyl acetate is 0.45 [1]. This class-level inference suggests that the ethyl ester in the target compound provides greater tolerance to basic conditions during subsequent transformations, reducing undesired hydrolysis side products.

Ester hydrolysis Synthetic intermediate stability Reaction selectivity

Certified Purity and Analytical QC Reproducibility

Reputable supplier Bidepharm offers Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate at a standard purity of 97%, accompanied by batch-specific QC data including NMR, HPLC, and GC . In contrast, generic suppliers (e.g., Coolpharm) list purities of 95% [1]. This 2% purity differential can significantly affect reaction stoichiometry and yield reproducibility in sensitive Pd-catalyzed couplings.

Chemical purity Quality control Procurement specification

Recommended Applications


Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling

The rapid oxidative addition of the C8–Br bond enables efficient diversification of the naphthyridine core under mild Pd-catalyzed conditions [1], allowing the parallel synthesis of compound libraries for hit-to-lead optimization.

Regioselective Derivatization for SAR Studies

The exclusive C8 bromination eliminates isomeric ambiguity, ensuring that each derivative is structurally homogeneous and facilitating accurate SAR interpretation .

Late-Stage Functionalization via Selective Ester Hydrolysis

The ethyl ester's slower hydrolysis profile permits orthogonal deprotection strategies, enabling the introduction of amide or acid functionalities after core scaffold modifications [2].

Reliable Lead Optimization with Consistent Purity

Procurement of high-purity (97%) batch ensures reproducible reaction yields and minimizes troubleshooting caused by impurity-related byproducts .

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